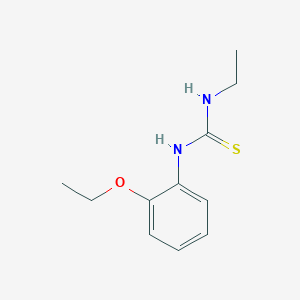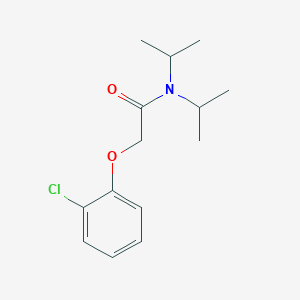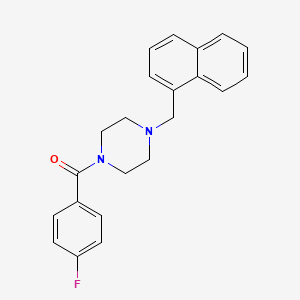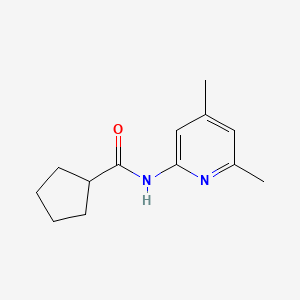![molecular formula C15H12ClN3O3S B5810772 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CMN-1, is a synthetic compound that has gained significant attention in scientific research due to its potential as an anticancer agent. CMN-1 belongs to the class of benzamide derivatives, which have been found to exhibit promising anticancer activity in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide is not fully understood. However, it has been proposed that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anticancer activity of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide.
Biochemical and Physiological Effects
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to exhibit several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been shown to inhibit cell proliferation and migration. Furthermore, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to downregulate the expression of several oncogenes, including c-Myc and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one limitation of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of more water-soluble derivatives of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide that can be administered more easily in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide and to identify potential biomarkers of response to N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide treatment in cancer patients. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide as an anticancer agent in humans.
Métodos De Síntesis
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-2-methylaniline in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form the final compound, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Propiedades
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-11(16)6-4-7-12(9)17-15(23)18-14(20)10-5-2-3-8-13(10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKVSYRFANUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)



![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)

